molecular formula C11H8FNO2 B13544255 6-Fluoro-3-methylquinoline-4-carboxylic acid

6-Fluoro-3-methylquinoline-4-carboxylic acid

Cat. No.: B13544255
M. Wt: 205.18 g/mol
InChI Key: YAUJGRIHGAUYJL-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel chemotherapeutic and antimicrobial agents. Its core structure is integral to the pharmacophore of quinolone-based drugs, which are known to target essential bacterial enzymes and have more recently been explored for their anticancer potential. In antibacterial research, this compound is a key precursor in the synthesis of advanced fluoroquinolone derivatives. These derivatives function by inhibiting bacterial DNA gyrase and topoisomerase IV, and compounds bearing this scaffold have demonstrated significant in vitro antibacterial activity against a range of organisms, including Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae . The fluorine atom at the 6-position is a classic structural modification known to enhance potency and cellular penetration. Beyond infectious disease research, the quinoline-4-carboxylic acid scaffold is being actively investigated in oncology and immunology . It is a core structure in inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine depletion, halting the proliferation of rapidly dividing cells like cancer cells . Preclinical studies have explored the concurrent administration of 4-quinoline carboxylic acid derivatives with agents like interleukin-2 for the treatment of cancer in mammals . This highlights the compound's value in developing targeted therapies that disrupt nucleotide synthesis in malignant and immune cells. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

6-fluoro-3-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

YAUJGRIHGAUYJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=C1C(=O)O)F

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the cyclization of fluorinated aniline derivatives with suitable ketones or aldehydes to form the quinoline core, followed by oxidation to introduce the carboxylic acid group at the 4-position.

Procedure

  • Starting Materials: 6-Fluoro-2-methyl aniline derivatives are reacted with α,β-unsaturated carbonyl compounds or their equivalents.
  • Cyclization Step: Under acidic or basic conditions, intramolecular cyclization occurs, forming the quinoline ring.
  • Oxidation: The intermediate is oxidized using reagents such as potassium permanganate or potassium dichromate to convert the methyl group at the 3-position to a carboxylic acid.

Key Data

  • The process typically employs refluxing conditions in solvents like ethanol or acetic acid.
  • Oxidation is performed under controlled temperature to prevent over-oxidation or degradation.

Research Reference

This method aligns with the general process described in patent EP0351889A1, where quinoline derivatives are synthesized via cyclization and subsequent oxidation steps.

Preparation via Nucleophilic Aromatic Substitution and Methylation

Method Overview

This pathway involves initial synthesis of a fluorinated quinoline intermediate, followed by methylation at the 3-position, and subsequent oxidation to the carboxylic acid.

Step-by-Step Protocol

  • Step 1: Synthesize 6-fluoro-2-methylquinoline via a Friedländer or Skraup-type synthesis.
  • Step 2: Methylate the quinoline at the 3-position using methyl iodide (MeI) in the presence of a base such as cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF).
  • Step 3: Oxidize the methyl group at the 4-position to a carboxylic acid using strong oxidants like potassium permanganate or via a controlled oxidation process with potassium dichromate or other suitable reagents.

Data Table: Methylation and Oxidation Conditions

Step Reagents Solvent Temperature Duration Yield (%)
Methylation Methyl iodide (MeI), Cs₂CO₃ DMF Room temp 12 hours 55-66
Oxidation KMnO₄ or K₂Cr₂O₇ Water/Acetone Reflux 2-4 hours Variable

Research Reference

This method is supported by the synthesis of 2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid, where methylation of the quinoline core is performed prior to oxidation, as described in the Michigan University report.

Hydrolysis of Quinoline Esters

Method Overview

An alternative route involves synthesizing methyl or ethyl esters of the quinoline-4-carboxylic acid, followed by hydrolysis to yield the free acid.

Procedure

  • Step 1: Prepare methyl or ethyl ester derivatives of the quinoline core via esterification of the corresponding acid or via methylation of the quinoline carboxylate.
  • Step 2: Hydrolyze the ester under basic or acidic conditions:
    • Basic hydrolysis: Using aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.
    • Acid hydrolysis: Using dilute hydrochloric acid or sulfuric acid.

Hydrolysis Conditions

Method Reagents Temperature Time Yield
Basic NaOH or KOH 80-100°C 2-4 hours High
Acid HCl or H₂SO₄ Reflux 2-3 hours Moderate

Research Reference

The hydrolysis method is consistent with patent procedures where ester intermediates are converted to acids efficiently.

Summary of Key Synthesis Pathways

Pathway Main Steps Advantages Limitations
Cyclization + Oxidation Formation of quinoline ring + oxidation to carboxylic acid High specificity, well-established Multi-step, requires strong oxidants
Methylation + Oxidation Methylation at 3-position + oxidation Good control over substitution Requires careful oxidation conditions
Ester Hydrolysis Ester synthesis + hydrolysis Simple, scalable Additional steps for ester formation

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinolines .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of FMQCA Analogs

Compound Name Substituents Key Activity Mechanism/Target Reference
6-Fluoro-3-methylquinoline-4-carboxylic acid (FMQCA) 3-CH₃, 6-F, 4-COOH Anticancer (colon, lung, breast) DHODH inhibition
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid 4-OH, 6-OCH₃, 7-F, 3-COOH Antimicrobial (under study) Undetermined
6-Chloro-3-fluoro-4-quinolinecarboxylic acid 3-F, 6-Cl, 4-COOH Undisclosed Structural analog
4-Fluoro-6-oxoimidazo[4,5-h]quinoline-7-carboxylic acid 4-F, 6-oxo, fused imidazole, 7-COOH Antibacterial (Gram± bacteria) Topoisomerase/DNA gyrase inhibition?
6-Chloro-2,4-bis(difluoromethyl)quinoline-3-carboxylic acid 2,4-(CF₂H)₂, 6-Cl, 3-COOH Crop protection (fungicidal) Unknown
2-(4-Bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid 2-(4-BrC₆H₄), 6-F, 3-CH₃, 4-COOH Anticancer (preclinical) DHODH inhibition (assumed)

Mechanistic Insights

  • FMQCA (NSC 368390): Selectively inhibits DHODH (IC₅₀ ~25 µM), blocking uridine monophosphate synthesis. Rescue experiments confirm uridine/cytidine supplementation reverses cytotoxicity .
  • Imidazo-Fused Analogs () : Exhibit broad-spectrum antibacterial activity (MICs 0.15–3.0 µg/mL). The tricyclic structure likely enhances DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

  • Solubility : FMQCA derivatives with aryl groups at position 2 (e.g., 2-(4-phenylphenyl)) show solvent-dependent solubility, critical for formulation .
  • Synthetic Routes: FMQCA analogs are synthesized via Friedländer condensation (e.g., 5-fluoroindoline-2,3-dione + ketones in EtOH/KOH) . Imidazo-quinolines use microwave-assisted cyclocondensation for rapid heterocycle formation .

Pharmacological Advantages

  • FMQCA vs. 5-Fluorouracil : FMQCA derivatives outperform 5-FU in colon cancer models, with 98% DLD-2 tumor suppression vs. moderate 5-FU efficacy .
  • Oral Bioavailability : Sodium salt formulations of FMQCA enable multiple administration routes (oral, i.p., i.v.) without efficacy loss .

Biological Activity

6-Fluoro-3-methylquinoline-4-carboxylic acid is a derivative of quinoline, a compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the sixth position and a methyl group at the third position of the quinoline ring. This specific arrangement contributes to its unique steric and electronic properties, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. Inhibition of COX-2 can disrupt tumor growth and metastasis.
  • DNA Interaction : Molecular docking studies indicate that it can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting potential antibacterial properties.
  • Anticancer Activity : The compound exhibits significant cytotoxicity against various cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The following table summarizes its anticancer activity:
Cell LineIC50 Value (µM)Selectivity
H4605.2High
MKN-456.8High
U87MG15.0Moderate

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound and its derivatives:

  • Antitumor Activity : A study synthesized various derivatives through reactions involving isatins and ketones. The resulting compounds were tested against multiple cell lines, revealing significant inhibitory effects on tumor growth .
  • Antibacterial Evaluation : Another research project assessed the antibacterial activity against strains like E. coli and S. aureus using disc diffusion methods. Several compounds exhibited strong inhibition zones, indicating potent antibacterial effects .
  • Case Studies :
    • A study evaluated the effects of this compound on H460 and MKN-45 cell lines, demonstrating high selectivity and low IC50 values, which suggest its potential as an anticancer agent .
    • The compound's derivatives were also tested for their ability to inhibit COX-2, with promising results indicating their potential in cancer therapy.

Q & A

Q. What are the standard synthetic routes for 6-fluoro-3-methylquinoline-4-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated benzoic acid derivatives. For example:

  • Step 1: Cyclization of 2-amino-4-fluorobenzoic acid with a ketone or aldehyde under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .
  • Step 2: Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
  • Step 3: Hydrolysis of ester intermediates (if present) using NaOH in aqueous methanol to yield the carboxylic acid .
    Purity Optimization:
  • Crystallization from tetrahydrofuran (THF) or ethanol improves purity .
  • Monitor reactions via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The fluorine atom at position 6 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-5 and H-7) .
    • ¹³C NMR: The carboxylic acid carbon (C-4) appears near δ 165–170 ppm, while the methyl group (C-3) resonates at δ 20–25 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 235.22 (C₁₂H₁₀FNO₃) .
  • X-ray Crystallography: Resolves spatial arrangements of substituents, particularly the planarity of the quinoline ring and fluorine’s steric effects .

Q. What are the common biological assays used to evaluate this compound’s activity?

Methodological Answer:

  • Antibacterial Activity: Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli using broth microdilution .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition: Fluorometric assays targeting DNA gyrase or topoisomerase IV, common targets for quinoline derivatives .

Advanced Research Questions

Q. How do electronic effects of the 6-fluoro and 3-methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Fluorine’s Electron-Withdrawing Effect: Enhances electrophilic substitution at positions 5 and 7 but deactivates the ring toward nucleophilic attack. For Suzuki couplings, use Pd(PPh₃)₄ and aryl boronic acids at 80–100°C in DMF .
  • Methyl Group’s Steric Hindrance: Limits reactivity at position 3. Optimize coupling by using bulkier ligands (e.g., XPhos) to direct reactions to less hindered sites .
    Data Contradiction Note: Fluorine’s meta-directing nature may conflict with expected regioselectivity; DFT calculations can clarify electronic profiles .

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data in fluoroquinoline analogs?

Methodological Answer:

  • Substituent Scanning: Synthesize analogs with variations at positions 3 (e.g., ethyl, phenyl) and 6 (e.g., Cl, CF₃) to isolate contributions to activity .
  • Molecular Docking: Compare binding modes of active vs. inactive analogs to bacterial topoisomerases. For example, bulkier 3-methyl groups may improve hydrophobic interactions but reduce solubility .
    Case Study: A 6-chloro analog showed higher MIC values than 6-fluoro in gram-negative bacteria, suggesting fluorine’s electronegativity enhances membrane penetration .

Q. What strategies mitigate low yields in the final hydrolysis step of ester intermediates?

Methodological Answer:

  • Reaction Optimization: Use NaOH in methanol/water (3:1) at 60°C for 6 hours instead of aqueous NaOH alone, improving ester cleavage efficiency .
  • Byproduct Analysis: If unreacted ester persists, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance hydroxide ion mobility .
    Contradiction Alert: Overly harsh conditions may degrade the quinoline ring; monitor via HPLC to balance yield and degradation .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use software like SwissADME to predict logP (target <3 for oral bioavailability) and PSA (<90 Ų for blood-brain barrier penetration) .
  • Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify sites prone to oxidation. Fluorine at position 6 reduces metabolic degradation compared to hydrogen .

Q. What experimental parameters are critical for scaling up the synthesis without compromising enantiomeric purity?

Methodological Answer:

  • Catalyst Loading: Use 5 mol% Pd(OAc)₂ with chiral ligands (e.g., BINAP) in asymmetric alkylation steps to maintain enantioselectivity .
  • Temperature Control: Gradual heating (2°C/min) during cyclization prevents racemization .
  • Workup Protocol: Employ chiral stationary phase chromatography for large-scale purification .

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